3-(4-Phenyloxazol-5-yl)propanoic acid

Heterocyclic Chemistry Physical Organic Chemistry Medicinal Chemistry

Select 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS 89150-04-9) for definitive PPAR-targeted research. The 4-phenyl-5-propanoic acid regioisomer provides spatially defined receptor interactions that 2-substituted analogs or oxaprozin cannot replicate. Its regiospecific carboxylic acid handle ensures consistent derivatization for SAR library synthesis. Generic substitution risks null biological activity—verify your scaffold identity to safeguard reproducibility.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 89150-04-9
Cat. No. B8757265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Phenyloxazol-5-yl)propanoic acid
CAS89150-04-9
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC=N2)CCC(=O)O
InChIInChI=1S/C12H11NO3/c14-11(15)7-6-10-12(13-8-16-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
InChIKeyMXDYWVBMZPSMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Phenyloxazol-5-yl)propanoic Acid (CAS 89150-04-9) – Chemical Identity and Core Characteristics


3-(4-Phenyloxazol-5-yl)propanoic acid (CAS 89150-04-9) is a synthetic organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, substituted with a phenyl group at position 4 and a propanoic acid chain at position 5 . The molecular formula is C₁₂H₁₁NO₃ with a molecular weight of 217.22 g/mol . This compound serves primarily as a versatile intermediate and building block in medicinal chemistry, enabling the synthesis of diverse small-molecule libraries for structure-activity relationship (SAR) studies targeting metabolic, anti-inflammatory, and anticancer pathways .

Why In-Class Phenyloxazole-Propanoic Acids Cannot Be Casually Substituted for 3-(4-Phenyloxazol-5-yl)propanoic Acid


Substituting 3-(4-phenyloxazol-5-yl)propanoic acid with a seemingly analogous phenyloxazole derivative—such as the 2-substituted regioisomer (5-phenyloxazole-2-propanoic acid) or the clinically used oxaprozin—is not scientifically defensible due to fundamental differences in regioisomeric electronic structure that alter receptor-binding interactions [1]. Phenyl substituents at positions 2, 4, and 5 of the oxazole ring exert distinct effects on the heteroring‘s electronic distribution, as evidenced by measurable differences in basicity constants and protonation behavior among isomeric phenyloxazoles [2]. For PPAR-targeted research, the positional placement of the phenyl group and the propanoic acid attachment site directly dictates subtype selectivity and activation potency [3]. Generic substitution without structural verification risks selecting a compound with divergent or null biological activity, compromising experimental reproducibility and SAR validity.

Quantitative Differentiation Evidence for 3-(4-Phenyloxazol-5-yl)propanoic Acid Versus Closest Structural Comparators


Regioisomeric Positioning at Oxazole C5 (vs. C2) Confers Distinct Electronic Basicity

The placement of the propanoic acid chain at the oxazole C5 position—rather than the C2 position—results in a measurably different electronic environment. In this compound, the phenyl group occupies C4 and the propanoic acid occupies C5, whereas in the regioisomer 5-phenyloxazole-2-propanoic acid (CAS 23485-68-9), the phenyl group is at C5 and the propanoic acid at C2. This positional difference alters the basicity constant (pKBH+) of the oxazole ring, reflecting distinct electron density distributions that govern hydrogen-bonding and π-stacking interactions with biological targets [1].

Heterocyclic Chemistry Physical Organic Chemistry Medicinal Chemistry

Structural Differentiation from Oxaprozin: 4-Phenyl vs. 4,5-Diphenyl Substitution

Oxaprozin (3-(4,5-diphenyloxazol-2-yl)propanoic acid) is a clinically approved NSAID that differs critically from the target compound in both phenyl substitution pattern (two phenyl groups vs. one) and propanoic acid attachment site (C2 vs. C5). This structural divergence produces fundamentally different biological profiles: oxaprozin is a validated cyclooxygenase inhibitor with anti-inflammatory, analgesic, and antipyretic activity [1], whereas 3-(4-phenyloxazol-5-yl)propanoic acid has been characterized as a dual PPARα/γ agonist scaffold with metabolic regulatory potential .

NSAID Anti-inflammatory Structural Biology

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile

The target compound exhibits a calculated LogP of approximately 2.36 and a polar surface area (PSA) of 63.33 Ų [1], placing it within favorable drug-like property space (Lipinski‘s Rule of Five compliance). Compared to the 2-methyl analog (3-(2-methyl-4-phenyloxazol-5-yl)propanoic acid, MW 231.25), the target compound has a lower molecular weight (217.22 g/mol) and lacks the C2 methyl group, which reduces lipophilicity and may improve aqueous solubility—a critical factor for in vitro assay behavior .

Drug-likeness ADME Medicinal Chemistry

Application Scenarios for 3-(4-Phenyloxazol-5-yl)propanoic Acid in Medicinal Chemistry and Drug Discovery


PPARα/γ Dual Agonist Scaffold for Metabolic Disorder Research

This compound has been characterized as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) [1]. PPARα regulates fatty acid catabolism and is the target of fibrate-class hypolipidemic agents, while PPARγ modulates insulin sensitivity and is targeted by thiazolidinedione antidiabetic agents [2]. The dual agonist profile makes this scaffold relevant for researchers developing compounds for metabolic syndrome, type 2 diabetes, and dyslipidemia. SAR studies using this core can explore subtype selectivity, as evidenced by related phenylpropanoic acid derivatives achieving potent PPARα/γ dual activation with EC₅₀ values in the nanomolar range [2].

Building Block for Oxazole-Containing Small Molecule Libraries

The free carboxylic acid group enables facile derivatization via amide bond formation, esterification, and conjugation chemistry, making this compound a versatile building block for generating structurally diverse small-molecule libraries [1]. The phenyl-substituted oxazole core provides a privileged scaffold for medicinal chemistry campaigns targeting kinases, epigenetic regulators, and other disease-relevant protein targets. The regioisomerically defined C5-propanoic acid attachment ensures consistent spatial orientation of the carboxylic acid handle across all derivatives, which is critical for maintaining SAR integrity in library synthesis [1].

Reference Compound for Regioisomeric SAR Studies in Oxazole-Based Drug Design

Given the documented differences in electronic properties and basicity between 2-, 4-, and 5-substituted phenyloxazoles [1], this compound serves as a defined reference point for systematic SAR investigations. Researchers comparing the biological activity of oxazole positional isomers can use this 4-phenyl, 5-propanoic acid regioisomer to probe how the spatial arrangement of the phenyl group and the acidic side chain influences target engagement. This is particularly relevant for PPAR-targeted campaigns, where the relative positioning of the phenyloxazole moiety within the ligand-binding domain determines subtype selectivity and activation potency [2].

Precursor for Conjugate and Prodrug Development

The carboxylic acid functionality provides a direct handle for conjugation to carrier molecules, fluorescent probes, or affinity tags for target identification studies. Additionally, ester prodrug strategies—common in the phenylpropanoic acid class—can be explored to modulate pharmacokinetic properties of derived lead compounds [1]. The moderate lipophilicity (calculated LogP ~2.36) [2] supports favorable permeability characteristics for cellular assays while maintaining sufficient polarity for aqueous solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Phenyloxazol-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.